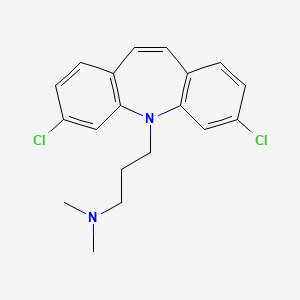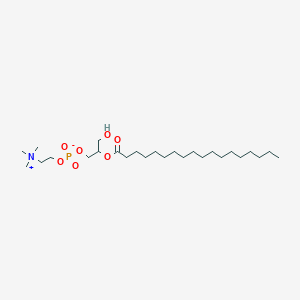
Hydrazinosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinosuccinate is a compound that features a hydrazide moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: Hydrazinosuccinate can be synthesized through the oxidation of L-aspartic acid to N-hydroxy-aspartic acid, followed by acetylation and subsequent elimination reactions. The process involves several key enzymes, including flavin-dependent oxygenase and adenylosuccinate lyase . The reaction conditions typically require specific pH levels and temperatures to ensure the proper functioning of these enzymes.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the same biochemical pathways as those used in laboratory settings. The scalability of these methods depends on the availability of the necessary enzymes and the optimization of reaction conditions to maximize yield.
化学反応の分析
Types of Reactions: Hydrazinosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydrazide moiety, which is highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydrazide group is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetylhydrazine .
科学的研究の応用
Hydrazinosuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of hydrazinosuccinate involves its interaction with specific enzymes and molecular targets. The compound’s effects are mediated through the formation and cleavage of nitrogen-nitrogen bonds, which are crucial for its biological activity. The pathways involved include the oxidation of L-aspartic acid and subsequent acetylation reactions .
類似化合物との比較
Hydrazinosuccinate can be compared to other compounds with similar structures, such as:
Valanimycin: Contains a nitrogen-nitrogen bond and is known for its antimicrobial properties.
Kutzneride: Another compound with a hydrazide moiety, used in various biochemical studies.
Fosfazinomycin: Shares a similar biosynthetic pathway and has applications in antimicrobial research.
The uniqueness of this compound lies in its specific enzymatic pathways and the variety of reactions it can undergo, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
92751-07-0 |
|---|---|
分子式 |
C4H8N2O4 |
分子量 |
148.12 g/mol |
IUPAC名 |
2-hydrazinylbutanedioic acid |
InChI |
InChI=1S/C4H8N2O4/c5-6-2(4(9)10)1-3(7)8/h2,6H,1,5H2,(H,7,8)(H,9,10) |
InChIキー |
RLFYROFKMULBFJ-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)NN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


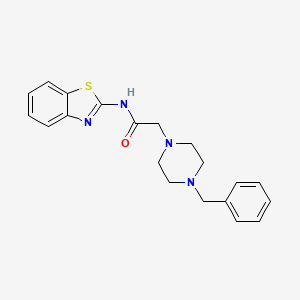
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
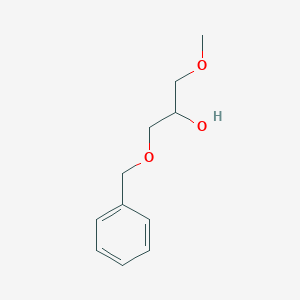
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)
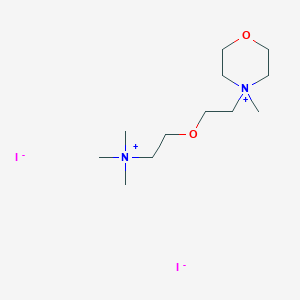
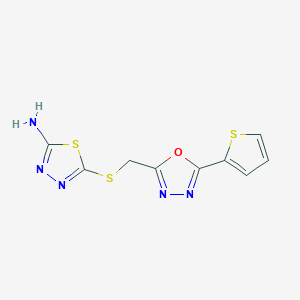
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
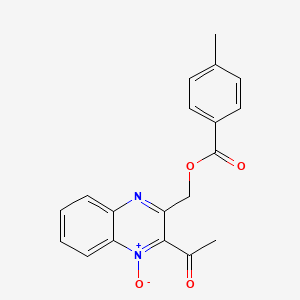
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
